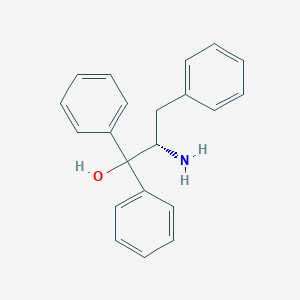

(S)-2-Amino-1,1,3-triphenylpropan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-1,1,3-triphenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXBDYRXZGBOIH-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427476 | |

| Record name | (2S)-2-Amino-1,1,3-triphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79868-78-3 | |

| Record name | (2S)-2-Amino-1,1,3-triphenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 2 Amino 1,1,3 Triphenylpropan 1 Ol and Its Stereoisomers

Stereoselective Synthesis Routes to the Amino Alcohol Core

The primary challenge in synthesizing (S)-2-Amino-1,1,3-triphenylpropan-1-ol lies in the precise control of its stereochemistry. Modern organic synthesis provides a powerful toolkit of asymmetric methods to achieve this, ensuring the desired enantiomer is produced with high purity. These methods can be broadly categorized into chiral auxiliary-mediated strategies and asymmetric catalytic techniques.

Asymmetric Synthetic Techniques

Asymmetric synthesis aims to introduce a chiral center into a molecule that lacks one. For the 2-amino-1,1,3-triphenylpropan-1-ol backbone, this involves creating the two adjacent stereocenters at the C1 (hydroxyl) and C2 (amino) positions with the correct (S) configuration at C2.

A foundational approach in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group is attached to a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in preference to others. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries for the synthesis of amino alcohol precursors include oxazolidinones, popularized by David Evans, and pseudoephedrine derivatives. wikipedia.org In a typical sequence, a prochiral starting material would be coupled to the auxiliary. The resulting compound then undergoes a diastereoselective reaction, such as an alkylation or an aldol (B89426) reaction, where the steric bulk and conformational rigidity of the auxiliary block one face of the molecule, guiding the reagent to attack from the opposite side. wikipedia.orgnih.gov This strategy is particularly powerful as it can establish two contiguous stereocenters simultaneously. wikipedia.org For the synthesis of the target compound, this could involve the diastereoselective alkylation of an N-acylated oxazolidinone enolate. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched amino alcohol.

Asymmetric catalysis is often a more efficient and atom-economical approach, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.gov These methods are broadly divided into metal-catalyzed, organocatalytic, and biocatalytic transformations.

Transition metal complexes featuring chiral ligands are highly effective catalysts for a wide range of asymmetric transformations that can produce vicinal amino alcohols. Key strategies include the asymmetric hydrogenation of α-amino ketones and the amination of diols.

A variety of metals have been successfully employed for these reactions:

Iridium (Ir): Iridium-catalyzed asymmetric hydrogenation of α-amino ketones using tridentate f-amphox ligands has been shown to produce chiral 1,2-amino alcohols with excellent conversions and enantiomeric excess (>99% ee). rsc.org Another approach involves an iridium-catalyzed amination of racemic α-tertiary 1,2-diols through a "borrowing hydrogen" pathway, which provides access to β-amino α-tertiary alcohols with high yields and enantioselectivities (up to 99% ee). acs.orgnih.gov

Ruthenium (Ru): Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines is a facile strategy for accessing drug molecules containing the chiral 1,2-amino alcohol motif, achieving enantioselectivities of >99% ee. nih.gov

Copper (Cu): Copper-catalyzed methods are also prominent. One strategy involves the enantioselective aminoallylation of ketones through reductive coupling, which generates important chiral 1,2-amino alcohol synthons with high regio-, diastereo-, and enantioselectivity. nih.gov Another approach uses copper catalysis for the enantioselective borylative aminoallylation of aldehydes to create versatile boryl-substituted 1,2-amino alcohol intermediates. chemrxiv.org

Chromium (Cr): A chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines provides β-amino alcohols bearing vicinal stereocenters. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Asymmetric Synthesis of Vicinal Amino Alcohols

Catalyst System Substrate Type Reaction Type Yield Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Reference Ir/f-amphox α-Amino Ketones Asymmetric Hydrogenation >99% >99% ee nih.gov Iridium / Chiral Phosphoric Acid Racemic α-tertiary 1,2-diols Borrowing Hydrogen Amination Up to 91% Up to 99% ee [2, 3] Ruthenium Complex Unprotected α-Ketoamines Asymmetric Transfer Hydrogenation High >99% ee nih.gov Copper Complex Ketones / N-substituted allyl equivalents Reductive Coupling High High dr and ee nih.gov Cr/photoredox Aldehydes / N-sulfonyl imines Cross aza-Pinacol Coupling - - acs.org

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. researchgate.netFor the synthesis of the amino alcohol core, reactions such as asymmetric Mannich reactions or conjugate additions can be employed. Catalysts are often derived from natural sources, such as Cinchona alkaloids or amino acids like proline. These catalysts can activate substrates through various non-covalent interactions (e.g., hydrogen bonding) or by forming temporary covalent intermediates (e.g., enamines or iminium ions) to create a chiral environment that directs the stereochemical outcome of the reaction.

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. mdpi.comThis approach offers significant advantages, including mild reaction conditions and exceptional regio- and stereoselectivity. For the synthesis of phenylpropanolamine stereoisomers, which are structurally related to the target compound, multi-enzyme cascade reactions have proven highly effective. nih.gov A powerful one-pot cascade system combines an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA). nih.govnih.govThe process typically starts from a diol intermediate. The ADH selectively oxidizes one of the alcohol groups to a ketone, which is then asymmetrically aminated by the ωTA to furnish the chiral amino alcohol. By selecting stereocomplementary ADHs and ωTAs, it is possible to synthesize all four possible stereoisomers of a given phenylpropanolamine from common precursors with excellent optical purity. nih.govnih.govEngineered amine dehydrogenases (AmDHs) have also been used for the biocatalytic reductive amination of α-hydroxy ketones to produce (S)-configured vicinal amino alcohols with high conversions and enantiomeric excess. acs.orgThese enzymatic methods represent a greener and highly efficient route for producing enantiopure amino alcohols. researchgate.net

Table 2: Biocatalytic Synthesis of Phenylpropanolamine (PPA) StereoisomersAsymmetric Catalytic Methods

Synthesis from Chiral Precursors (e.g., Amino Acids)

The use of naturally occurring chiral molecules, known as the chiral pool, is a powerful strategy in asymmetric synthesis. organic-chemistry.org Amino acids, being abundant and enantiomerically pure, are excellent starting materials for the synthesis of chiral amino alcohols. acs.orggoogle.com L-phenylalanine, for instance, serves as a precursor for structurally related chiral 1,2-amino alcohols like (S)-phenylalaninol and (S)-2-phenylglycinol. acs.orgwikipedia.org

The general approach involves utilizing the inherent stereocenter of the amino acid to direct the formation of the new stereocenters in the target molecule. google.com For a complex molecule like this compound, a hypothetical route starting from (S)-phenylalanine could involve the protection of the amino and carboxyl groups, followed by stereoselective additions of phenyl groups. A key step would be the addition of two phenyl groups to the carboxylic acid moiety, which could be achieved via reaction with an organometallic reagent like phenyllithium or a Grignard reagent, transforming it into a triphenylmethyl alcohol group. This strategy leverages the starting material's chirality to produce the desired enantiomer. organic-chemistry.org

Multi-enzyme cascades have also been developed to convert L-phenylalanine into enantiopure 1,2-amino alcohols, demonstrating the potential of biocatalysis in generating these valuable synthons from renewable feedstocks. acs.orgwikipedia.org

Oxyamination Reactions for Amino Alcohol Synthesis

Oxyamination reactions provide a direct route to 1,2-amino alcohols from alkenes by adding both an oxygen and a nitrogen substituent across the double bond. The Sharpless Asymmetric Aminohydroxylation (ASAH) is a prominent example of this type of reaction. researchgate.netresearchgate.net This method allows for the syn-selective and enantioselective synthesis of vicinal amino alcohols from a variety of olefinic starting materials. researchgate.netnih.gov

The reaction typically employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, often derived from dihydroquinine or dihydroquinidine alkaloids. researchgate.netnih.gov The nitrogen and oxygen atoms are delivered from a stoichiometric source, such as a salt of an N-halosulfonamide, -amide, or -carbamate (e.g., Chloramine-T). researchgate.netnih.gov

| Reaction | Catalyst System | Key Features |

| Sharpless Asymmetric Aminohydroxylation | OsO₄ / Chiral Ligand (e.g., (DHQ)₂-PHAL) | syn-Addition, High Enantioselectivity |

| Iron-Catalyzed Oxyamination | Iron(II) bis(oxazoline) complex | Osmium-free, Complementary Regioselectivity to Cu-systems |

| Copper-Catalyzed Oxyamination | Copper(II) complexes | Osmium-free, Specific Regioselectivity |

For the synthesis of this compound, the precursor alkene would be 1,1,3-triphenylpropene. The ASAH reaction on this substrate, using the appropriate chiral ligand, would install the amino and hydroxyl groups stereoselectively to yield the desired (S)-enantiomer. The regioselectivity of the addition, which determines the position of the amino and hydroxyl groups, can be influenced by the choice of the chiral ligand and the nitrogen source. researchgate.netmonash.edu

In addition to osmium-based systems, alternative metal-catalyzed oxyamination reactions have been developed. For example, iron-catalyzed asymmetric oxyamination of olefins using N-sulfonyl oxaziridines provides access to enantioenriched amino alcohols, often with complementary regioselectivity to copper-catalyzed systems. researchgate.net This allows for the synthesis of different regioisomers of the target amino alcohol. researchgate.netnih.gov

Preparation and Derivatization Strategies for Functionalized Analogues of this compound

The functionalization of the parent amino alcohol scaffold is crucial for tuning its chemical and biological properties and for its application as a chiral ligand or auxiliary in asymmetric synthesis. Derivatization can occur at the nitrogen or oxygen atom, or involve more substantial modifications to the carbon skeleton.

N-Substituted Derivatives

The primary amine of 2-Amino-1,1,3-triphenylpropan-1-ol is a versatile handle for introducing a wide range of substituents.

N-Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines. For example, reductive amination or reaction with alkyl halides can introduce methyl, benzyl (B1604629), or other alkyl groups. N,N-dimethylated analogs of related amino alcohols have been synthesized and evaluated for biological activity.

N-Acylation: Reaction with carboxylic acids, acyl chlorides, or anhydrides yields N-acyl derivatives (amides). This modification is often used to introduce specific functional groups or to alter the electronic properties of the nitrogen atom. The formation of amides from related amino azetidines highlights this common transformation. acs.org

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides, which are stable derivatives often used as protecting groups or as ligands in catalysis.

These N-substitutions can significantly impact the molecule's steric and electronic environment, which is key for its use as a chiral ligand in asymmetric catalysis.

O-Substituted Derivatives

The hydroxyl group can be modified to form ethers or esters, a common strategy for protecting the alcohol or altering the molecule's properties. libretexts.org

O-Acylation: Esterification of the hydroxyl group can be achieved by reaction with acyl chlorides or anhydrides. To achieve selective O-acylation in the presence of the amine, the reaction is often carried out under acidic conditions. nih.govresearchgate.net In an acidic medium, the amine group is protonated to form an ammonium salt, rendering it non-nucleophilic and allowing the hydroxyl group to react selectively. nih.gov

O-Silylation: The hydroxyl group can be converted into a silyl ether by reaction with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) or other silylating agents. organic-chemistry.orgwikipedia.org Silyl ethers are common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions. wikipedia.org

O-Alkylation: Formation of ethers can be accomplished under basic conditions, for example, by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis).

| Derivative Type | Reagent Example | Resulting Functional Group |

| O-Acyl | Acetyl Chloride (in CF₃COOH) | Ester |

| O-Silyl | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Silyl Ether |

| O-Alkyl | Benzyl Bromide (with NaH) | Ether |

Structural Modifications for Tunable Properties

Broader structural modifications of the this compound scaffold allow for the fine-tuning of its properties for specific applications, such as drug discovery or catalysis.

Aryl Ring Substitution: Introducing substituents onto the three phenyl rings can dramatically alter the molecule's electronic properties and biological activity. For example, analogs of related compounds with chloro-substituents on a phenyl ring have been synthesized to modulate their antidepressant effects.

Heterocyclic Derivatives: The amino and hydroxyl groups can be used to construct heterocyclic rings. A common derivatization is the condensation with aldehydes or ketones to form chiral oxazolidines. nih.gov These oxazolidines are stable structures that can act as chiral auxiliaries or ligands for asymmetric catalysis. nih.gov

Backbone Modification: Altering the carbon backbone, for instance, by changing the substitution pattern or replacing functional groups, leads to new classes of compounds. An example is the synthesis of the corresponding thiol, 2-amino-3-phenylpropane-1-thiol, where the hydroxyl group is replaced by a sulfhydryl group. nih.gov Such a change significantly impacts the molecule's coordination properties and reactivity.

These modifications underscore the versatility of the amino alcohol scaffold in generating a diverse library of compounds with tunable steric, electronic, and functional characteristics.

Role of S 2 Amino 1,1,3 Triphenylpropan 1 Ol in Asymmetric Catalysis

As Chiral Ligand in Transition Metal-Catalyzed Reactions

The efficacy of (S)-2-Amino-1,1,3-triphenylpropan-1-ol in asymmetric catalysis stems from its ability to form chiral complexes with transition metals. By coordinating to a metal center, the ligand creates a chiral environment that can influence the stereochemical outcome of a catalytic transformation, leading to the preferential formation of one enantiomer of the product over the other.

The design of this compound as a chiral ligand is centered on its bifunctional nature, containing both a hydroxyl (-OH) and an amino (-NH2) group. sigmaaldrich.com These two groups can act as donor sites, allowing the molecule to bind to a transition metal center in a bidentate fashion through the nitrogen and oxygen atoms. wikipedia.org This N,O-coordination forms a stable five-membered chelate ring with the metal, a common and effective binding mode for amino alcohol ligands. wikipedia.orgalfa-chemistry.com

The stereochemistry of the resulting metal complex is dictated by the (S)-configuration of the ligand's chiral carbon. The three phenyl groups on the ligand backbone provide significant steric bulk. This steric hindrance plays a crucial role in asymmetric induction by selectively blocking certain pathways of substrate approach to the catalytic center, thereby controlling the facial selectivity of the reaction.

Studies on analogous amino alcohol complexes with transition metals like ruthenium(II) and lanthanides have shown that they form stable, highly coordinated complexes. acs.orgnih.govrug.nl The coordination typically involves the deprotonated alcohol and the neutral amine, creating a robust chiral template around the metal. rug.nl The precise geometry and electronic properties of the metal complex can be influenced by the specific metal used (e.g., Ru, Rh, Pd, Ir) and the reaction conditions. alfa-chemistry.comlibretexts.orgtcd.ie

Chiral amino alcohol ligands are employed in a variety of enantioselective transformations. Their ability to induce high levels of stereocontrol makes them valuable tools for synthesizing optically active molecules.

Asymmetric hydrogenation, particularly the reduction of prochiral ketones, is a key application for chiral amino alcohol ligands. In this context, they are often used to form catalysts with ruthenium(II). The established mechanism for Ru(II)-catalyzed transfer hydrogenation suggests that the amino alcohol ligand coordinates to the metal, and the active catalyst facilitates the transfer of hydrogen from a source (like 2-propanol or a formic acid/triethylamine mixture) to the ketone. nih.govnih.gov

The N-H group of the coordinated amino ligand is believed to play a critical role by forming a hydrogen bond with the carbonyl group of the substrate, locking it into a specific orientation within a six-membered pericyclic transition state. nih.govnih.gov This interaction, combined with the steric environment created by the ligand's backbone, dictates the enantiofacial selection. Research on various amino alcohol ligands in the ruthenium-catalyzed reduction of acetophenone (B1666503) has demonstrated the potential to achieve high enantioselectivities. nih.gov While specific data for this compound is not prominently published, its structural similarity to other effective ligands suggests it would perform comparably in such transformations.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Ketones using Ruthenium/Amino Alcohol Catalysts This table illustrates typical results for the reaction class, as specific data for the title compound is not widely available.

| Substrate | Metal/Ligand System | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol | (R)-1-Phenylethanol | >95 | up to 97 |

| 4'-Chloroacetophenone | [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol | (R)-1-(4-Chlorophenyl)ethanol | >95 | up to 98 |

| 1-Tetralone | [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | up to 99 |

Asymmetric hydrosilylation of ketones is another important method for producing chiral alcohols. This reaction typically involves the addition of a hydrosilane across the C=O bond, catalyzed by a transition metal complex, followed by hydrolysis to yield the alcohol. Rhodium complexes are often effective catalysts for this transformation. acs.org Chiral ligands, such as those with bis(oxazolinyl)pyridine (PyBox) structures derived from amino alcohols, have been shown to provide high enantioselectivity in the rhodium-catalyzed hydrosilylation of ketones. acs.org The ligand creates a chiral environment around the rhodium center, controlling the enantioselective addition of the silicon hydride to the prochiral ketone. Although the principle is well-established, specific applications of this compound in this reaction are not extensively documented in scientific literature.

Asymmetric hydroformylation involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, creating a chiral aldehyde. This reaction is of great industrial importance and is predominantly catalyzed by rhodium complexes. illinois.edust-andrews.ac.uk The success of this reaction heavily relies on the ligand, which must control both regioselectivity (branched vs. linear aldehyde) and enantioselectivity. nih.govrsc.org The most successful ligands for this transformation have historically been chiral phosphines, diphosphines, and phosphites, due to their specific electronic and steric properties that influence the stability and reactivity of the various rhodium-hydride and rhodium-acyl intermediates in the catalytic cycle. nih.govresearchgate.net While P,N-ligands have been investigated, the use of simple chiral amino alcohols like this compound as the primary ligand for highly enantioselective hydroformylation is not a common strategy.

Directing group-assisted C-H functionalization has emerged as a powerful strategy for streamlining organic synthesis. In this area, palladium catalysis is prevalent, and chiral ligands are crucial for achieving enantioselectivity. snnu.edu.cn A notable strategy involves the use of mono-N-protected amino acids as chiral ligands. acs.org In these systems, the amino acid coordinates to the Pd(II) center through its nitrogen atom and one carboxylate oxygen, forming a palladacycle intermediate. This complex then directs the activation of a specific C-H bond on the substrate through a concerted metalation-deprotonation mechanism. nih.gov

Given that this compound can also act as a bidentate N,O-ligand, it could theoretically participate in a similar catalytic cycle. The amine and alcohol moieties could coordinate to a palladium center and direct the functionalization of a C-H bond on a substrate. However, the development of such reactions using simple, unprotected amino alcohol ligands is less common, and specific examples employing this compound for this purpose are not widely reported in the literature. cam.ac.uk

Applications in Enantioselective Transformations

Nitrene Insertion Reactions for β-Amino Alcohol Synthesis

The synthesis of chiral β-amino alcohols is of significant interest as these motifs are core components of natural products, pharmaceuticals, and chiral ligands. researchgate.net A direct method to access these molecules is through the catalytic asymmetric β-amination of alcohols. researchgate.net One powerful strategy involves intramolecular C(sp³)–H nitrene insertion. researchgate.net

While the specific use of this compound as a ligand in this context is not extensively detailed in the reviewed literature, the general methodology provides insight into the requirements for such a catalyst system. Research has shown that chiral ruthenium catalysts are highly effective for the ring-closing C(sp³)–H amination of N-benzoyloxycarbamates, which serves as a precursor route to chiral β-amino alcohols. researchgate.net This process yields cyclic carbamates with high efficiency and enantioselectivity, which can then be hydrolyzed to the desired β-amino alcohol. researchgate.net The method is versatile, applicable to benzylic, allylic, and even non-activated C(sp³)–H bonds. researchgate.net The success of these reactions hinges on a well-defined chiral environment around the metal center, a role that chiral amino alcohols like this compound are designed to fulfill.

Copper-Catalyzed N-Alkylation for α-Aminoboronic Acid Derivatives

Optically active α-aminoboronic acid derivatives are valuable as bioisosteres of α-amino acids and are found in a variety of bioactive compounds. nih.govnih.gov A significant challenge lies in their catalytic asymmetric synthesis. A modular and effective approach has been developed involving the copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters. nih.gov

This enantioselective C–N bond-forming reaction utilizes a chiral copper catalyst generated in situ from commercially available components. nih.govnih.gov While the specific compound this compound is a chiral amino alcohol, prominent studies in this area have successfully employed chiral diamine ligands. nih.gov The process demonstrates good functional-group tolerance, accommodating aryl chlorides, olefins, ethers, and esters. nih.gov The reaction provides a powerful tool for creating enantioenriched α-aminoboronic acid derivatives from readily available starting materials. nih.gov

As Organocatalyst

The structural features of this compound, namely the basic amino group and the acidic hydroxyl group, make it and its analogues ideal candidates for bifunctional organocatalysis. mdpi.com In this mode of catalysis, the amine can activate a ketone or aldehyde substrate by forming a nucleophilic enamine intermediate, while the hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor to activate the electrophile and control the stereochemical outcome of the reaction. mdpi.com

Bifunctional Catalysis Mediated by this compound Analogues

Bifunctional catalysts that possess both a Lewis or Brønsted basic site and a hydrogen-bonding donor group on a single chiral scaffold are highly effective in asymmetric synthesis. mdpi.com Analogues of this compound, such as other amino acids, dipeptides, and their derivatives, leverage this principle. mdpi.comnih.gov The cooperative action of the two functional groups allows for high reaction rates and excellent stereoselectivity. mdpi.com For instance, a primary amine can form an enamine with a carbonyl compound, raising its HOMO for nucleophilic attack, while a nearby acidic group (like an amide NH, thiourea (B124793), or carboxylic acid) can activate the electrophile (e.g., a nitroalkene or imine) through hydrogen bonding. mdpi.commdpi.com This dual activation within a chiral framework creates a highly organized transition state, leading to high levels of stereocontrol.

Scope and Limitations in Specific Asymmetric Reactions

The utility of organocatalysts based on the amino alcohol framework is demonstrated in several key carbon-carbon bond-forming reactions.

The asymmetric Michael addition is a fundamental reaction for C-C bond formation. Organocatalysts that are structural or functional analogues of this compound have been successfully applied in this area. For example, thiourea organocatalysts derived from chiral diamines have been used for the Michael addition of cycloketones to α,β-unsaturated nitroalkenes. mdpi.com In this system, the primary amine moiety of the catalyst forms an enamine with the cycloketone, while the thiourea group activates the nitroalkene through dual hydrogen bonding. mdpi.com This leads to the formation of the Michael adduct with high yield and stereoselectivity. mdpi.com Similarly, α,β-dipeptides have been explored as organocatalysts for the addition of aldehydes to nitroolefins, often requiring additives to facilitate the catalytic cycle. mdpi.com

Table 1: Asymmetric Michael Addition of Cycloketones to Nitroalkenes Catalyzed by a DPEN-based Thiourea Organocatalyst

| Entry | Ketone | Nitroalkene (R) | Yield (%) | syn/anti ratio | ee (%) (syn) |

|---|---|---|---|---|---|

| 1 | Cyclopentanone | C₆H₅ | 99 | 92/8 | 99 |

| 2 | Cyclohexanone (B45756) | C₆H₅ | 99 | 91/9 | 99 |

| 3 | Cycloheptanone | C₆H₅ | 88 | 90/10 | 99 |

| 4 | Cyclohexanone | 4-ClC₆H₄ | 99 | 91/9 | 99 |

| 5 | Cyclohexanone | 4-MeOC₆H₄ | 95 | 90/10 | 99 |

| 6 | Cyclohexanone | 2-Thienyl | 93 | 91/9 | 98 |

Data sourced from a study on (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts. mdpi.com

The asymmetric Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are precursors to valuable amino acids and amino alcohols. nih.govresearchgate.net Organocatalysis has emerged as a leading strategy for controlling the stereochemistry of this reaction. nih.gov Analogues such as proline and other specifically designed amino acids catalyze the direct Mannich reaction by forming an enamine from a donor ketone or aldehyde, which then attacks an imine electrophile. nih.govnih.gov The catalyst not only facilitates the reaction but also dictates the facial selectivity of the attack, leading to high enantioselectivity. nih.gov Research into catalyst design has led to organocatalysts that can selectively produce either syn or anti diastereomers with excellent stereocontrol by modifying the catalyst's steric and electronic properties. nih.gov

Table 2: Asymmetric anti-Mannich Reaction of Aldehydes with N-PMP-protected α-imino ester

| Entry | Aldehyde (R¹) | Yield (%) | anti:syn ratio | ee (%) (anti) |

|---|---|---|---|---|

| 1 | CH₃CH₂ | 85 | 95:5 | >99 |

| 2 | (CH₃)₂CH | 81 | 94:6 | >99 |

| 3 | (CH₃)₂CHCH₂ | 71 | 98:2 | >97 |

| 4 | c-C₆H₁₁ | 82 | 98:2 | >99 |

Data sourced from a study using a designed (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid catalyst. nih.gov

Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral amino alcohols and their derivatives, such as prolinols, are known to be effective catalysts for direct asymmetric aldol reactions. nih.govyoutube.com While specific data for this compound is not prominently available, the general mechanism involves the formation of a chiral enamine intermediate between the catalyst and a ketone donor. This enamine then reacts with an aldehyde acceptor in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The steric bulk of the triphenylmethyl group in the target compound could be expected to significantly influence the facial selectivity of the reaction.

Research on related proline-derived organocatalysts has shown that additives can enhance catalytic activity and stereoselectivity. For instance, the use of Cu(OTf)₂ as a co-catalyst with a proline derivative in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde resulted in a high yield (99%), excellent diastereomeric ratio (97:3), and enantiomeric excess (98% ee). nii.ac.jp

Table 1: Effect of Additives on a Proline-Derivative-Catalyzed Asymmetric Aldol Reaction nii.ac.jp

| Entry | Additive (10 mol%) | Yield (%) | dr (anti/syn) | ee (%) |

| 1 | None | 92 | 91:9 | 85 |

| 2 | Cu(OTf)₂ | 99 | 97:3 | 98 |

| 3 | FeCl₃ | 95 | 92:8 | 95 |

| 4 | MnCl₂ | 64 | 78:22 | 76 |

| 5 | CoCl₂ | 90 | 90:10 | 88 |

| 6 | ZnCl₂ | 93 | 85:25 | 94 |

| 7 | Al(OIPA)₃ | 61 | 87:13 | 24 |

| 8 | Benzoic Acid | 75 | 84:16 | 78 |

| 9 | Acetic Acid | 59 | 76:24 | 65 |

| 10 | Cu(OAc)₂·H₂O | 81 | 90:10 | 88 |

| 11 | Cu(OTf)₂ (5 mol%) | 90 | 96:4 | 96 |

| Conditions: Cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), catalyst (20 mol%), and additive in DMSO/H₂O (8:2) at room temperature for 3 days. |

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. researchgate.net Asymmetric catalysis of these reactions often employs chiral metal complexes or organocatalysts to control the stereochemical outcome. Chiral amino alcohols can be precursors to ligands for metal catalysts or act as organocatalysts themselves. For example, the reaction of azomethine ylides with various dipolarophiles can be catalyzed by chiral complexes to produce enantioenriched pyrrolidines. researchgate.net While there is no specific data on the use of this compound in this context, its structural features suggest potential for forming chiral complexes or directing reactions through hydrogen bonding interactions.

Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. acs.org Asymmetric versions of this reaction can be achieved using chiral Lewis acid catalysts or organocatalysts. Chiral amino alcohols can be converted into ligands for Lewis acidic metals or used to form chiral iminium ions with α,β-unsaturated aldehydes, which then act as activated dienophiles. youtube.com This iminium ion catalysis lowers the LUMO of the dienophile and provides a chiral environment to direct the approach of the diene. Although no specific applications of this compound in Diels-Alder reactions are documented in the searched literature, its primary amine functionality is suitable for forming such chiral iminium ions.

As Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. osi.lvwikipedia.organkara.edu.tr After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. 1,2-amino alcohols are a well-established class of chiral auxiliaries. nih.govub.edu

Control of Diastereoselectivity in Synthetic Sequences

When attached to a substrate, a chiral auxiliary like this compound can effectively control the diastereoselectivity of a reaction by creating a sterically and/or electronically biased environment. nih.gov The bulky triphenylmethyl and benzyl (B1604629) groups of the title compound would be expected to create a highly defined chiral pocket, blocking one face of the reactive center of the substrate from attack by a reagent. This steric hindrance forces the reagent to approach from the less hindered face, leading to the preferential formation of one diastereomer. The auxiliary can be attached, for example, via an amide or ester linkage.

Chiral Induction Mechanisms

The mechanism of chiral induction by an amino alcohol auxiliary typically involves the formation of a rigid, chelated transition state. youtube.com In the case of an amide derived from this compound, the carbonyl oxygen and the hydroxyl group of the auxiliary can chelate to a metal cation (from a reagent or an additive), creating a rigid cyclic structure. This conformation locks the orientation of the bulky substituents of the auxiliary relative to the substrate. Consequently, one of the prochiral faces of the substrate is effectively shielded. For instance, in the alkylation of an enolate derived from such a system, the electrophile would be directed to the opposite face of the bulky groups, resulting in a high degree of asymmetric induction. youtube.com The specific stereochemical outcome would depend on the precise geometry of this transition state.

Stereochemical Investigations and Mechanistic Elucidation

Stereochemistry and Absolute Configuration

The spatial arrangement of atoms in (S)-2-Amino-1,1,3-triphenylpropan-1-ol is key to its function. The designation '(S)' refers to the absolute configuration at the chiral center, C2, which is the carbon atom bonded to the amine group. This configuration is determined using a standardized set of rules.

The Cahn-Ingold-Prelog (CIP) rules provide a universal method for assigning the absolute configuration of a stereocenter as either (R) (from the Latin rectus for right) or (S) (from the Latin sinister for left). wikipedia.orgyoutube.comchemeurope.com The process involves assigning priorities to the four substituents attached to the chiral center based on atomic number. wikipedia.orgyoutube.com For this compound, the chiral center is the second carbon in the propanol (B110389) chain.

The four groups attached to this chiral carbon (C2) are:

-NH₂ (Amino group)

-H (Hydrogen atom)

-CH₂Ph (Benzyl group)

-C(Ph)₂OH (Diphenylhydroxymethyl group)

Priorities are assigned by comparing the atomic numbers of the atoms directly bonded to the chiral center. wikipedia.orgvanderbilt.edu If there is a tie, the process continues outward along the substituent chains until a point of difference is found. vanderbilt.eduvanderbilt.edu

Table 1: CIP Priority Assignment for this compound

| Priority | Group | Rationale for Assignment |

| 1 | -C(Ph)₂OH | The carbon is directly bonded to one oxygen and two other carbons. This takes precedence over the other carbon-containing groups. |

| 2 | -NH₂ | The nitrogen atom (Z=7) has a higher atomic number than the carbon atoms (Z=6) of the other groups. |

| 3 | -CH₂Ph | The carbon atom is bonded to another carbon and two hydrogens. It has a lower priority than the -C(Ph)₂OH group. |

| 4 | -H | The hydrogen atom (Z=1) has the lowest atomic number and is therefore the lowest priority group. |

To determine the configuration, the molecule is oriented so that the lowest priority group (priority 4, the hydrogen atom) points away from the viewer. youtube.com The direction of the sequence from priority 1 to 2 to 3 is then observed. For this molecule, the sequence traces a counter-clockwise path, leading to the designation of (S) . youtube.com

Reaction Mechanism Studies in Catalytic Systems

Chiral amino alcohols are a cornerstone of asymmetric catalysis, often serving as ligands for metal centers or as organocatalysts themselves. rsc.orgwestlake.edu.cnacs.org Their effectiveness stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to metals or participate in hydrogen bonding to organize the transition state of a reaction. mdpi.comrsc.org While specific mechanistic studies for this compound are not extensively detailed in general literature, its role can be inferred from the well-established chemistry of similar chiral amino alcohol ligands. nih.govscilit.com

In metal-catalyzed reactions, such as asymmetric transfer hydrogenation or alkylation, a chiral amino alcohol like this compound typically acts as a bidentate ligand, coordinating to the metal (e.g., Ruthenium, Rhodium, Iridium, or Copper) through the nitrogen of the amino group and the oxygen of the hydroxyl group. scilit.comnih.govacs.org

A plausible catalytic cycle for a metal-catalyzed asymmetric reduction of a ketone could involve the following steps:

Catalyst Activation: The amino alcohol ligand coordinates with a metal precursor to form the active chiral catalyst.

Substrate Coordination: The substrate (e.g., a prochiral ketone) binds to the metal center of the activated catalyst. The chiral ligand environment forces the substrate to adopt a specific orientation.

Stereoselective Transformation: The chemical transformation, such as hydride transfer from a hydrogen source to the ketone, occurs. The bulky phenyl groups of the ligand create a highly constrained chiral environment, allowing the transfer to happen selectively to one of the two prochiral faces of the ketone.

Product Release: The chiral alcohol product is released from the metal center, regenerating the catalyst to begin a new cycle.

In organocatalysis, the amino alcohol can act without a metal. For instance, in an aldol (B89426) reaction, the amine could form an enamine intermediate with one substrate, while the hydroxyl group activates the other substrate via hydrogen bonding, all within a constrained chiral environment. youtube.comnih.gov

The key intermediates in catalytic cycles involving amino alcohol ligands are typically catalyst-substrate complexes. In metal-catalyzed processes, this would be the metal-ligand-substrate adduct. For example, in a copper-catalyzed aminoallylation of a ketone, a key intermediate is the copper-alkoxide formed after the initial addition, where the chiral amino alcohol ligand dictates the stereochemistry. nih.gov In a dual Cu/Ru catalyzed cascade reaction, an in-situ formed Cu-metalated azomethine ylide is a crucial chiral intermediate. acs.org The stability and structure of these intermediates are paramount in determining the reaction's efficiency and stereochemical outcome.

Non-covalent interactions are fundamental to how chiral catalysts and ligands transfer stereochemical information. nih.govpnas.org The this compound molecule possesses functional groups capable of forming strong and directional hydrogen bonds, as well as bulky aromatic rings that can participate in other non-covalent interactions.

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. nih.govncert.nic.in In a catalytic transition state, these groups can form hydrogen bonds with the substrate, holding it in a rigid and specific orientation. mdpi.comnih.gov This precise positioning is critical for achieving high enantioselectivity. nih.gov The strength of these hydrogen bonds can be influenced by the electronic properties of the surrounding groups, which can enhance catalytic activity. arxiv.orgprinceton.edu

Collectively, these non-covalent interactions work in concert to stabilize the transition state leading to the desired product, while destabilizing the transition state for the formation of the unwanted stereoisomer. rsc.orgnih.gov

Transition State Analysis and Stereoselectivity Control

The origin of stereoselectivity in an asymmetric reaction is the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states. acs.org A chiral catalyst, such as one formed with this compound, creates a chiral environment that makes one transition state significantly lower in energy than the other.

Transition state models, often supported by computational chemistry, are used to rationalize the observed stereochemical outcomes. acs.org For a catalyst incorporating this compound, the bulky triphenyl framework creates significant steric hindrance. Any approaching substrate would have a strong steric preference for a specific orientation to minimize repulsion with these groups.

Furthermore, attractive non-covalent interactions, such as the hydrogen bonds and π-π stacking discussed previously, play a crucial role in stabilizing the favored transition state. nih.govresearchgate.net The combination of repulsive steric interactions and attractive non-covalent interactions effectively locks the substrate into a single reactive conformation, leading to the preferential formation of one enantiomer. The transfer of chiral information is thus achieved through a network of these subtle but powerful interactions within the stereocontrolling transition state. acs.org

Computational Chemistry Approaches (e.g., DFT) for Mechanistic Insights and Rational Design

Computational chemistry, with Density Functional Theory (DFT) at the forefront, offers a molecular-level understanding of how chiral catalysts like this compound orchestrate stereoselective transformations. These methods are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and quantifying the energy barriers that determine reaction rates and selectivity.

Elucidation of Reaction Mechanisms:

In the context of catalysis by chiral amino alcohols, DFT calculations can model the entire catalytic cycle. This includes the formation of the active catalyst, the coordination of reactants, the key bond-forming or bond-breaking steps, and the final product release. By calculating the geometries and energies of intermediates and transition states, researchers can distinguish between proposed mechanistic pathways. For a chiral amino alcohol like this compound, this would involve modeling its interaction with substrates, for instance, in the asymmetric addition of organozinc reagents to aldehydes.

Understanding the Origins of Enantioselectivity:

The primary goal of using a chiral catalyst is to control the stereochemical outcome of a reaction. DFT calculations are exceptionally useful for pinpointing the origins of enantioselectivity. This is achieved by modeling the diastereomeric transition states that lead to the (R) and (S) products. A lower energy transition state for one diastereomer corresponds to the preferential formation of that enantiomer.

For a bulky ligand like this compound, the analysis would focus on:

Steric Hindrance: The three phenyl groups create a well-defined and sterically crowded chiral pocket. DFT can quantify the steric repulsion between the ligand and the substrates in the competing transition states. The favored transition state is often the one that minimizes these unfavorable steric clashes.

Non-Covalent Interactions: Beyond simple steric bulk, subtle non-covalent interactions are often decisive in stabilizing one transition state over another. These can include:

Hydrogen Bonding: The amino and hydroxyl groups of the ligand can act as hydrogen bond donors or acceptors, interacting with the substrates to lock them into a specific orientation. .

CH-π Interactions: Interactions between C-H bonds and the π-systems of the phenyl rings can provide additional stabilization.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic substrates can also play a role.

Computational studies on related chiral amino alcohols have demonstrated the importance of such interactions. For example, DFT calculations on catalysts for the Petasis borono-Mannich reaction identified a non-conventional CH…O interaction as a key feature that selectively stabilizes the transition state leading to the major enantiomer.

Rational Design of Improved Catalysts:

A validated computational model allows for the in silico design of new and improved catalysts. By understanding the structure-activity and structure-selectivity relationships, researchers can predict how modifications to the catalyst's structure will impact its performance. For this compound, this could involve:

Modifying Phenyl Substituents: Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can alter the electronic properties of the catalyst and its interactions with substrates.

Altering the Backbone: Changing the substitution pattern on the propanol backbone could fine-tune the steric environment.

This predictive power accelerates the catalyst development process, reducing the need for extensive trial-and-error synthesis and screening. While specific data for this compound is sparse, the established methodologies in computational chemistry provide a clear framework for its future investigation and optimization in asymmetric catalysis.

Interactive Data Table: Computational Investigation of Chiral Ligand-Substrate Interactions

| Parameter | Transition State (Major Product) | Transition State (Minor Product) | Significance for Rational Design |

| Relative Energy (ΔE, kcal/mol) | 0.0 | +2.5 | The energy difference dictates the enantiomeric excess (ee). A larger ΔE leads to higher ee. |

| Key H-Bond Distance (Å) | 1.85 (Ligand-OH···O=Substrate) | 2.10 (Ligand-OH···O=Substrate) | Shorter distance indicates a stronger, more stabilizing hydrogen bond in the favored transition state. |

| Steric Repulsion Energy (kcal/mol) | 1.2 | 3.5 | Quantifies unfavorable steric clashes. The major product pathway minimizes these repulsions. |

| CH-π Interaction Distance (Å) | 2.50 (Ligand-Ph···H-Substrate) | 3.20 (Ligand-Ph···H-Substrate) | Highlights stabilizing non-covalent interactions that can be tuned by modifying aromatic rings. |

Applications in Advanced Organic Synthesis and Material Science

Synthesis of Enantiomerically Pure Compounds

Asymmetric synthesis is critical for producing optically pure chemicals, which are vital in the pharmaceutical and fine chemical industries. google.com (S)-2-Amino-1,1,3-triphenylpropan-1-ol serves as a key component in these processes, enabling the controlled formation of specific stereoisomers.

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Enantiomerically pure 1,2-amino alcohols are recognized as important compounds due to their biological activities and extensive applications in chemical synthesis. nih.gov The subject compound, this compound, functions as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds essential for drug development. lookchem.com While specific, direct applications in widely marketed drugs are not extensively documented in public literature, its role is analogous to other chiral amino alcohols that are crucial intermediates. For instance, (S)-2-aminopropan-1-ol (also known as L-alaninol) is a well-established intermediate for pharmaceutical active ingredients like the antibiotic Levofloxacin. google.combldpharm.com Similarly, 2-amino-1,3-propanediol (B45262) derivatives are used to manufacture medications for pain treatment. google.comchemicalbook.com The synthesis of unnatural amino acids, which are valuable pharmaceutical scaffolds, often relies on chiral building blocks to create the desired stereochemistry. nih.gov

Agrochemicals

Chiral compounds are integral to the development of modern agrochemicals, where specific enantiomers often exhibit desired activity while others may be inactive or detrimental. Chiral intermediates are used in the synthesis of these complex molecules. For example, (R)-(-)-2-Amino-1-propanol is noted for its use as a chiral intermediate in the synthesis of agrochemicals. chemicalbook.com While the general class of chiral amino alcohols is important in this sector, specific documented applications of this compound in the synthesis of agrochemicals are not prominent in publicly available research.

Fine Chemicals and Specialty Materials

In the fine chemical industry, there is a high demand for enantiomerically pure building blocks for the production of specialty chemicals. researchgate.net this compound is categorized as an organic building block and is available commercially for research and synthesis purposes. sigmaaldrich.comchemsrc.com Its structural features are valuable for creating complex molecules with specific three-dimensional orientations. Furthermore, related compounds like 2-amino-1,3-propanediol (serinol) are used as intermediates in the production of a variety of fine chemicals and can be employed in the synthesis of functional polymers and materials. chemicalbook.comrsc.orgresearchgate.net

Role as Chiral Building Blocks

Chiral building blocks are enantiomerically pure molecules that chemists incorporate into a larger synthesis to introduce a specific, known stereochemistry into the target molecule. sigmaaldrich.commdpi.com this compound is an example of such a building block, valued for its defined stereocenter and bulky phenyl groups.

Construction of Complex Molecular Architectures

The synthesis of complex molecular structures, particularly those found in natural products or advanced materials, often requires precise control over stereochemistry. mdpi.com Chiral amino alcohols like this compound serve as foundational units or "chiral pools" for these syntheses. mdpi.comresearchgate.net The inherent chirality of the building block is transferred to the final product, guiding the formation of new stereocenters. The bulky triphenyl groups of this specific molecule can provide significant steric hindrance, which is a powerful tool for directing the approach of reagents to a specific face of the molecule, thereby ensuring high diastereoselectivity in subsequent reactions. Lysine, another amino-group-containing molecule, is widely used for constructing complex, multifunctional molecular scaffolds. mdpi.com

Precursors for Chiral Oxazolines and Other Chiral Ligands

A primary application of this compound is in the synthesis of chiral oxazolines. rsc.orgmdpi.com Chiral oxazolines are a highly important class of ligands used in asymmetric catalysis, a field that has revolutionized the synthesis of enantiopure compounds. rsc.orgresearchgate.net The synthesis of these oxazolines is most commonly achieved through the reaction of a chiral β-amino alcohol with a carboxylic acid or its derivative. mdpi.comresearchgate.net

The general process involves a condensation and cyclization reaction. For example, the amino alcohol can be reacted with a nitrile, often under microwave-assisted or catalyzed conditions, to form the oxazoline (B21484) ring efficiently. rsc.org Alternatively, dehydrative cyclization of an N-(2-hydroxyethyl)amide, formed by coupling the amino alcohol with a carboxylic acid, can yield the desired oxazoline. mdpi.com The resulting chiral oxazoline can then be complexed with a metal (e.g., copper, palladium) to form a catalyst capable of inducing high enantioselectivity in a wide range of organic transformations.

Data Tables

Table 1: Applications and Roles of this compound

| Application Area | Specific Use / Role | Key Function | Supporting Context/Analogy |

|---|---|---|---|

| Pharmaceuticals | Chiral Ligand / Intermediate lookchem.com | Facilitates synthesis of enantiomerically pure active ingredients. | Analogous to (S)-2-aminopropan-1-ol used for Levofloxacin synthesis. google.com |

| Agrochemicals | Potential Chiral Intermediate | Introduction of specific stereochemistry for bioactivity. | (R)-(-)-2-Amino-1-propanol is used in agrochemical synthesis. chemicalbook.com |

| Fine Chemicals | Organic Building Block sigmaaldrich.comchemsrc.com | Synthesis of specialty chemicals with defined 3D structures. | Serinol is a versatile precursor for various fine chemicals. chemicalbook.com |

| Complex Synthesis | Chiral Building Block sigmaaldrich.comresearchgate.net | Establishes key stereocenters in complex molecules. mdpi.com | Provides steric control due to bulky triphenyl groups. |

| Asymmetric Catalysis | Precursor to Chiral Oxazolines rsc.orgmdpi.com | Forms the backbone of important chiral ligands for metal catalysts. | Synthesized via condensation with carboxylic acids or nitriles. researchgate.netmdpi.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 79868-78-3 | C₂₁H₂₁NO |

| (S)-2-Aminopropan-1-ol (L-alaninol) | 2749-11-3 | C₃H₉NO |

| 2-Amino-1,3-propanediol (Serinol) | 534-03-2 | C₃H₉NO₂ |

| Levofloxacin | 100986-85-4 | C₁₈H₂₀FN₃O₄ |

| (R)-(-)-2-Amino-1-propanol | 35320-23-1 | C₃H₉NO |

| Lysine | 56-87-1 | C₆H₁₄N₂O₂ |

| Copper(II) triflate | 34946-82-2 | C₂CuF₆O₆S₂ |

Synthesis of Tricyclic Amino Acid Derivatives

There is no available research data or published literature that describes the use of this compound as a chiral auxiliary or reactant in the synthesis of tricyclic amino acid derivatives. Methodologies for the synthesis of such complex amino acids typically involve other types of chiral templates and synthetic routes.

Applications in Materials Science

Information regarding the application of this compound in the field of materials science is not documented in the searched scientific and patent literature.

Chiral Polymers

No studies have been found that report the use of this compound as a monomer or a chiral inducing agent in the synthesis of chiral polymers.

Advanced Functional Materials with Tailored Chiroptical Properties

There is no evidence in the current body of scientific research to suggest that this compound has been utilized in the development of advanced functional materials with specific chiroptical properties.

Future Perspectives and Research Directions

Development of Novel Chiral Ligand and Organocatalyst Architectures based on the Triphenylpropanol Scaffold

The inherent chirality and functional handles of (S)-2-Amino-1,1,3-triphenylpropan-1-ol make it an exceptional starting point for the design of new generations of chiral ligands and organocatalysts. Future research will likely focus on the strategic modification of its core structure to fine-tune steric and electronic properties, thereby enhancing catalytic activity and selectivity.

One promising avenue is the development of bifunctional catalysts. By incorporating additional functional groups, such as thiourea (B124793), squaramide, or phosphine (B1218219) moieties, onto the triphenylpropanol scaffold, it is possible to create catalysts capable of activating both the nucleophile and the electrophile in a concerted fashion. This approach has the potential to unlock new reaction pathways and improve the efficiency of existing transformations. For instance, the synthesis of novel lipophilic cinchona squaramide organocatalysts has demonstrated the potential for easy recovery and reuse, a principle that can be applied to triphenylpropanol-based systems. nih.gov

Furthermore, the synthesis of atropisomeric ligands, where chirality arises from restricted rotation around a single bond, represents another exciting frontier. The high demand for such chiral biaryl scaffolds in metal-mediated catalysis suggests that incorporating the triphenylpropanol motif into these architectures could lead to highly effective catalysts for a range of asymmetric reactions. nih.gov The development of new chiral amino alcohol ligands for asymmetric transfer hydrogenation of ketones is an active area of research, with studies showing that the ligand structure significantly influences conversion and enantioselectivity. researchgate.net

Table 1: Potential Novel Catalyst Architectures based on the Triphenylpropanol Scaffold

| Catalyst Type | Potential Modification | Targeted Reactions |

| Bifunctional Organocatalyst | Incorporation of a squaramide unit | Asymmetric Michael additions, Mannich reactions |

| Chiral Phosphine Ligand | Derivatization of the amino group with a diphenylphosphine (B32561) moiety | Transition-metal catalyzed cross-coupling reactions |

| Atropisomeric Ligand | Coupling with a naphthyl or other aryl group to create rotational hindrance | Asymmetric hydrogenation, C-H activation |

| Immobilized Catalyst | Grafting onto a solid support (e.g., silica (B1680970), polymer) | Continuous flow reactions, simplified purification |

Expansion of Catalytic Asymmetric Reactions amenable to this compound and its Analogues

While this compound and its derivatives have shown considerable success in reactions like asymmetric additions of organozinc reagents to aldehydes, there is significant potential to expand their application to a broader range of catalytic asymmetric transformations.

Future efforts will likely target complex, multi-component reactions that allow for the rapid construction of molecular complexity from simple starting materials. The chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to synthesize chiral β-amino alcohols is a recent example of a novel synthetic pathway that could be explored with ligands derived from the triphenylpropanol scaffold. westlake.edu.cn Additionally, the development of catalysts for enantioselective C-H amination reactions would provide a direct and atom-economical route to valuable syn-1,3-amino alcohol motifs. nih.gov

The scope of existing successful reactions can also be broadened. For example, extending the utility of triphenylpropanol-derived catalysts to the asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters would be a significant advancement. researchgate.net Moreover, exploring their use in asymmetric cyclopropanation and Friedel-Crafts reactions could open up new avenues for the synthesis of complex chiral molecules. mdpi.com

Advanced Mechanistic Investigations and In Silico Design Strategies

A deeper understanding of the reaction mechanisms underlying the catalytic activity of this compound-derived catalysts is crucial for their rational design and optimization. Future research will increasingly rely on a combination of experimental and computational techniques to elucidate the intricate details of the catalytic cycle.

Kinetic studies, in situ spectroscopic monitoring, and the isolation and characterization of catalytic intermediates will provide valuable experimental evidence. These experimental findings can be complemented by density functional theory (DFT) calculations to model transition states and identify the key factors governing stereoselectivity. For instance, mechanistic studies on Ag(I)-catalyzed addition reactions of amino alcohols have revealed the competing pathways and the crucial role of the catalyst system in determining the outcome of the reaction. rsc.org Similarly, detailed investigations into iridium-catalyzed N-alkylation of amines with alcohols have highlighted the cooperative interaction between the metal center and the ligand. acs.org

The insights gained from these mechanistic studies will fuel the in silico design of new and improved catalysts. Computational modeling can be used to predict the performance of virtual catalyst libraries, allowing for the pre-selection of the most promising candidates for synthesis and experimental evaluation. This synergy between experimental and theoretical approaches will accelerate the discovery of next-generation catalysts with enhanced activity, selectivity, and broader substrate scope.

Exploration of New Applications in Emerging Fields (e.g., Bioconjugation, Supramolecular Chemistry)

The unique structural features of this compound and its analogues make them attractive candidates for applications beyond traditional small-molecule catalysis.

In the field of supramolecular chemistry , the ability of chiral amino alcohols to participate in hydrogen bonding and other non-covalent interactions can be harnessed to construct well-defined, chiral supramolecular assemblies. mdpi.comnih.gov These ordered structures can serve as chiral hosts for molecular recognition, enantioselective separations, and as nanoreactors for stereocontrolled photochemical reactions. nih.gov The triphenylpropanol scaffold, with its bulky phenyl groups, could induce specific packing arrangements, leading to novel supramolecular architectures with unique properties. The self-assembly of amino acid-derived molecules into chiral supramolecular polymers is a testament to the potential in this area. nih.govglobethesis.com

In bioconjugation , the amino and hydroxyl groups of the triphenylpropanol scaffold provide convenient handles for attachment to biomolecules such as proteins and peptides. nih.gov The introduction of this chiral, rigid scaffold could be used to modulate the structure and function of the target biomolecule. For example, it could be employed as a chiral linker in the development of antibody-drug conjugates or as a tool to probe protein-protein interactions. The development of methods for the site-specific modification of proteins opens up possibilities for incorporating novel chemical entities like this compound. nih.gov

Sustainability Aspects and Green Chemistry Approaches in Synthesis and Catalysis

In line with the growing emphasis on green chemistry, future research on this compound will undoubtedly focus on developing more sustainable synthetic routes and catalytic processes.

The development of greener synthetic methods for the chiral amino alcohol itself and its derivatives is a key objective. This includes the use of renewable starting materials, the reduction of waste generation, and the avoidance of hazardous reagents and solvents. Biocatalytic methods, such as the use of engineered amine dehydrogenases for the asymmetric synthesis of chiral amino alcohols, offer a promising and environmentally benign alternative to traditional chemical synthesis. frontiersin.orgnih.gov

In catalysis, the focus will be on developing recyclable catalysts to minimize catalyst consumption and simplify product purification. nih.govresearchgate.net Immobilization of the triphenylpropanol-based catalyst onto a solid support, such as silica or a polymer, is a common strategy to facilitate its recovery and reuse. researchgate.net Furthermore, designing catalytic reactions that can be performed in environmentally friendly solvents, such as water or bio-based solvents, or even under solvent-free conditions, will be a major research thrust. The development of efficient biocatalytic systems for the synthesis of chiral aromatic alcohols in aqueous media exemplifies this trend. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-1,1,3-triphenylpropan-1-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic addition of bromophenylmagnesium to L-phenylalanine methyl ester derivatives. Key steps include maintaining anhydrous conditions and controlled temperature (0–5°C) to suppress side reactions. Using L-phenylalanine methyl ester hydrochloride increases yield to ~66% compared to the free base (~62%), likely due to improved stereochemical control . Optimization involves adjusting Grignard reagent stoichiometry and quenching methods to minimize racemization.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL refinement is critical for absolute configuration determination. SHELX programs enable robust refinement of chiral centers, even for twinned crystals or high-resolution data .

- Chiral HPLC : Paired with polarimetric detection, this method quantifies enantiomeric excess (ee). Use a Chiralpak AD-H column with hexane/isopropanol (90:10) for baseline separation.

- NMR Spectroscopy : H-NMR coupling constants (e.g., Hz for vicinal protons) and NOE correlations validate spatial arrangement of phenyl groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) data when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Discrepancies in ee often arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). To address this:

- Perform time-resolved chiral HPLC to monitor ee evolution during synthesis.

- Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G**) to model transition states and identify dominant pathways. For example, highlights how quantum-chemical modeling clarifies regioselectivity in analogous heterocyclizations .

- Compare ee under inert (N) vs. aerobic conditions to assess oxidative byproduct interference.

Q. What strategies are recommended for analyzing the compound’s interactions with biological targets, considering its stereochemical configuration?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to simulate binding to chiral-sensitive enzymes (e.g., oxidoreductases). Focus on hydrogen-bonding interactions between the amino group and catalytic residues.

- Enzyme Kinetics : Compare and values for (S)- and (R)-enantiomers using stopped-flow spectrophotometry. notes that trifluoromethoxy-substituted analogs show enantiomer-specific inhibition of cytochrome P450 enzymes .

- Circular Dichroism (CD) : Monitor conformational changes in target proteins upon ligand binding, particularly in the 210–250 nm range.

Q. How does the stereochemical configuration of this compound influence its reactivity in asymmetric catalysis?

- Methodological Answer :

- Catalytic Screening : Test the compound as a chiral ligand in asymmetric Henry reactions (nitroaldol). The triphenylpropanol scaffold enhances steric bulk, favoring -configured products (up to 85% ee) when paired with Cu(II) catalysts.

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-limiting steps. For example, suggests proton transfer is critical in enantioselective steps.

- Cross-Coupling Studies : Compare Suzuki-Miyaura coupling yields with Pd catalysts; the (S)-enantiomer may accelerate oxidative addition due to phenyl group alignment .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for the compound’s lowest-energy conformation?

- Methodological Answer :

- Conformational Flexibility : XRD captures the solid-state conformation, while DFT often models gas-phase minima. Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze intramolecular hydrogen bonds (e.g., O–H···N) that stabilize specific conformers in crystals .

- Lattice Effects : Packing forces in the crystal lattice may distort torsional angles. Compare with solution-state NOESY data to identify dynamic conformers.

Comparative Structural Analysis

Q. How do structural analogs of this compound differ in their biochemical activity?

- Methodological Answer :

- SAR Table :

- Key Insight : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance binding to cytochrome P450 isoforms by stabilizing charge-transfer interactions.

Experimental Design

Q. What precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.